2-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a thiazole ring, and a pyridine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives have been used in the development of antitumor drugs, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structure . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and α-haloketone.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group on the quinoline core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The halogen atoms (if present) can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is explored for its potential use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the thiazole and pyridine moieties.
Pyridine-2-carboxamides: These compounds share the pyridine and carboxamide groups but lack the quinoline and thiazole rings.
Thiazole-2-carboxamides: These compounds share the thiazole and carboxamide groups but lack the quinoline and pyridine rings.
Uniqueness
2-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to the combination of the quinoline, thiazole, and pyridine moieties in a single molecule
Properties
IUPAC Name |
2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-9-12(11-5-1-2-6-13(11)20-16)17(24)22-18-21-15(10-25-18)14-7-3-4-8-19-14/h1-10H,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJXNRJJJBASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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